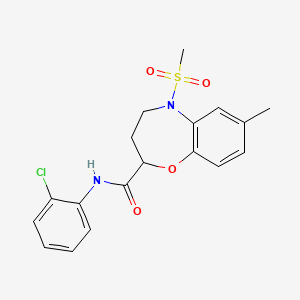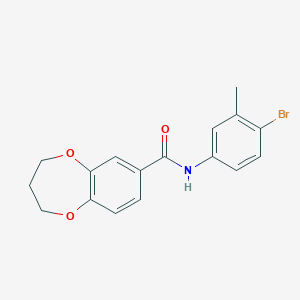![molecular formula C22H15Br2N3OS B11246280 1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11246280.png)
1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with the following structural formula:
C20H13Br2N3OS
This compound contains bromine, phenyl, triazole, and thioether functional groups. It exhibits interesting chemical properties due to its unique arrangement of atoms.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-bromobenzaldehyde with 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound.
Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves optimization of reaction conditions, purification steps, and scalability. Safety considerations are crucial during large-scale production.
Analyse Chemischer Reaktionen
Reactivity: 1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various reactions:
Oxidation: It may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms.
Condensation: It can participate in condensation reactions with other carbonyl compounds.
Bromine: Used for bromination reactions.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Sodium borohydride (NaBH₄): Reducing agent for reduction reactions.
Strong bases or acids: Facilitate substitution reactions.
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to ketones or carboxylic acids, while reduction yields alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For designing functional materials.
Biological Studies: Investigating its effects on cellular processes.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs exist, related compounds include 4-bromobenzaldehyde, 4-phenyl-4H-1,2,4-triazole-3-thiol, and other thioether-containing molecules.
Eigenschaften
Molekularformel |
C22H15Br2N3OS |
|---|---|
Molekulargewicht |
529.2 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C22H15Br2N3OS/c23-17-10-6-15(7-11-17)20(28)14-29-22-26-25-21(16-8-12-18(24)13-9-16)27(22)19-4-2-1-3-5-19/h1-13H,14H2 |
InChI-Schlüssel |
GVIPUNLQTSTMPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-2-phenylbutanamide](/img/structure/B11246198.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B11246201.png)
![N-(2,3-dichlorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246205.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11246206.png)

![1,1'-[6-(4-fluorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246212.png)

![N-(4-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11246223.png)

![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246229.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11246243.png)
![N-(2,3-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11246244.png)
![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246256.png)
